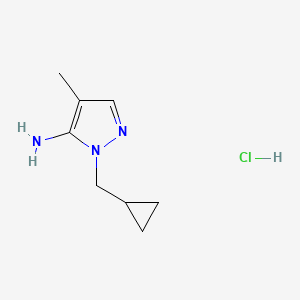
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
Übersicht
Beschreibung
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H12ClIN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide can be represented by the SMILES stringCC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C=O . The InChI representation is 1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) . Physical And Chemical Properties Analysis
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a solid compound . It has a molecular weight of 366.58 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is involved in various chemical synthesis processes. One notable application includes its role in the hydrolysis of pivalamide derivatives. A methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This process is relevant for the synthesis of compounds where the pivalamido group is crucial for further chemical transformations, such as in the preparation of amines from pivalamido-3H-pyrimidin-4-ones or fused pivalamido-3H-pyrimidin-4-ones, including quinazolin-4-ones and pteridines (Bavetsias, Henderson, & McDonald, 2004).
Molecular Recognition and Reactivity
The compound plays a role in molecular recognition and reactivity studies, particularly in the formation of complexes with ruthenium(II) bipyridine derivatives. These studies provide insights into the structural aspects of molecular interactions and the potential for developing novel catalytic or therapeutic agents. For example, the binding behavior and reactivity of ruthenium(II) bipyridine barbituric acid guests in the presence of complementary hosts have been explored, showing significant insights into the enolization processes of barbituric acids within guest-host complexes (Chin et al., 1997).
Biological Evaluation and Molecular Modeling
Furthermore, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide derivatives have been synthesized and characterized, with their biological evaluation and molecular modeling studies being conducted. These studies include evaluating enzyme inhibition activities, which could lead to potential therapeutic applications. The compound N-((4-acetylphenyl)carbamothioyl)pivalamide, for example, has been synthesized and evaluated for its inhibitory properties against various enzymes, demonstrating significant inhibition activity against butyl cholinesterase (BChE) and acetyl cholinesterase (AChE). These findings suggest potential uses of these compounds in the development of drugs for diseases where enzyme inhibition is targeted (Saeed et al., 2022).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSWMJPBMJMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163078 | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | |
CAS RN |
1305324-69-9 | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)

